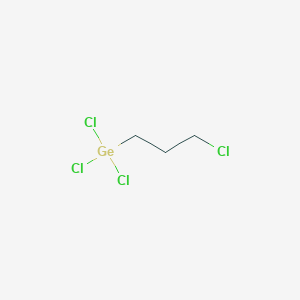

3-Chloropropyltrichlorogermane

Overview

Description

3-Chloropropyltrichlorogermane is a germanium-based compound that has been studied for its interesting chemical properties and reactions. The compound is known to undergo thermal disproportionation, giving allyltrichlorogermane as the main product when heated above 180°C. This reaction is indicative of the lability of both Ge-Cl and Ge-C bonds, as well as the remote carbon-chlorine bond in the molecule .

Synthesis Analysis

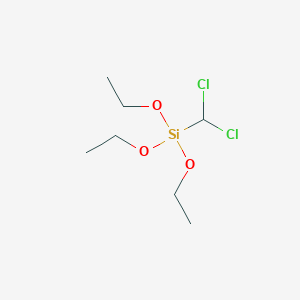

The synthesis of germanium compounds, including those related to 3-chloropropyltrichlorogermane, often involves reactions with chlorogermanes. For instance, chlorotrimethylgermane and dichlorodimethylgermane can react with trichlorosilane and triethylamine to provide trichlorosilylgermanes in fair yields as distillable liquids. These reactions can lead to the formation of novel compounds such as (Me3Ge)2Si(SiCl3)2 . Although not directly synthesizing 3-chloropropyltrichlorogermane, these methods provide insight into the types of reactions germanium compounds can undergo.

Molecular Structure Analysis

The molecular structure of germanium compounds similar to 3-chloropropyltrichlorogermane has been determined using techniques such as gas-phase electron diffraction (GED) and theoretical calculations. For example, trimethylchlorogermane, a related compound, has been found to have C-3v symmetry with staggered conformations for the methyl groups. The bond lengths and angles have been precisely measured, providing a detailed understanding of the molecular geometry .

Chemical Reactions Analysis

3-Chloropropyltrichlorogermane participates in various chemical reactions due to its reactive chloro and germanium moieties. The compound can be used to generate functional organolithium reagents, such as 3-chloro-1-lithiopropene, which can react with alkylboronates to produce 3-alkylprop-1-en-3-ols in good yields. These reactions are versatile and can incorporate a wide range of alkyl groups . Additionally, trichloropropyl compounds can be used to synthesize various olefins and diynes, demonstrating the utility of these germanium-containing reagents in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloropropyltrichlorogermane and related compounds are influenced by their molecular structure. The bond lengths and angles determine the shape and reactivity of the molecules. For instance, the conformational structure of gaseous 3-chloropropanoyl chloride, a compound with structural similarities, has been extensively studied, revealing the presence of multiple low-energy conformers in the gas phase. These studies provide valuable information on the behavior of these molecules under different conditions .

Scientific Research Applications

Thermal Disproportionation : 3-Chloropropyltrichlorogermane undergoes thermal disproportionation above 180°C, resulting in the formation of allyltrichlorogermane. This process involves the lability of both Ge-Cl and Ge-C bonds, as well as the remote carbon-chlorine bond (Boudjouk, 1975).

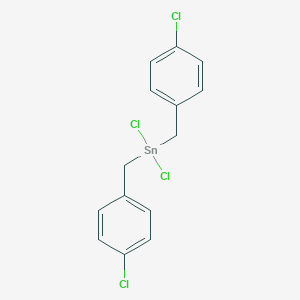

Trichlorosilylation of Chlorogermanes : Chlorotrimethylgermane and dichlorodimethylgermane can react with trichlorosilane and triethylamine to form trichlorosilylgermanes. This reaction is significant in the synthesis of novel solid compounds, and X-ray diffraction has been used to confirm the structures of these compounds (Müller et al., 1999).

Formation of Hexa-t-butyldigerman and Hexa-t-butylcyclotrigerman : Reductive halogen elimination from di-t-butyldichlorogermane results in these compounds, which are notable for having the longest Ge-Ge and Ge-C bonds in any molecule to date. Their thermal and solvolytic stability, despite extreme bond lengths, is a significant finding (Weidenbruch et al., 1988).

Organotrichlorogermanes Preparation from Cesium Trichlorogermanate(II) : Research has improved methods for forming RGeCl3 compounds from cesium trichlorogermanate(II). This includes the preparation and characterization of tert-butyltrichlorogermane and sec-butyltrichlorogermane, providing insights into the mechanisms involved in these reactions (Poskozim, 1968).

Chlorofluoromethanes in the Environment : This study presents insights into the photoprocesses of atmospheric chlorofluoromethanes, including trichlorofluoromethane and dichlorodifluoromethane, and their impact on the ozone layer and global warming potential. The study covers various aspects including photodissociation mechanisms, atmospheric diffusion models, and chain reactions in the ozone layer (Rowland & Molina, 1975).

Synthesis of Chiral Epichlorohydrin : Chloroperoxidase from Caldariomyces fumago catalyzes the asymmetric epoxidation of 3-chloropropene, leading to the synthesis of (R)-epichlorohydrin. This process is optimized in phosphate buffer/ionic liquid mixtures, highlighting the role of ionic liquids in enhancing the efficiency of chiral synthesis (Wu et al., 2010).

Safety And Hazards

properties

IUPAC Name |

trichloro(3-chloropropyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl4Ge/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFMCKNZBNFKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl4Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531922 | |

| Record name | Trichloro(3-chloropropyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropyltrichlorogermane | |

CAS RN |

19268-40-7 | |

| Record name | Trichloro(3-chloropropyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

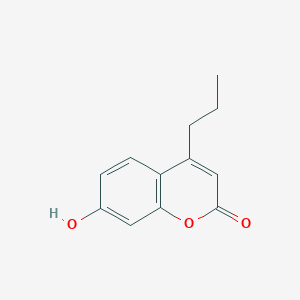

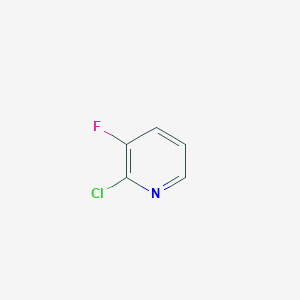

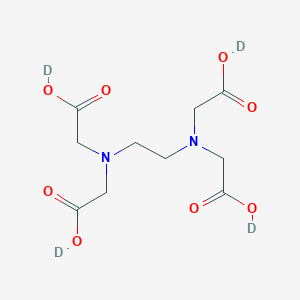

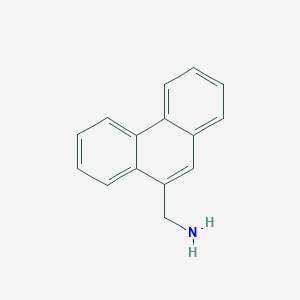

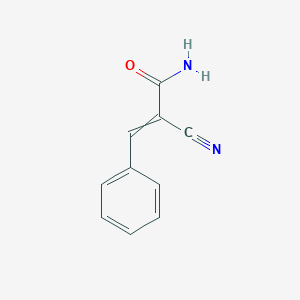

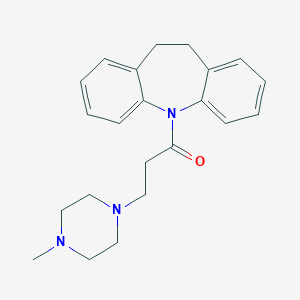

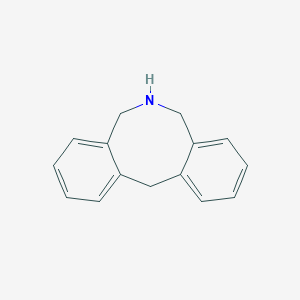

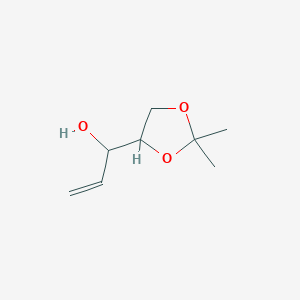

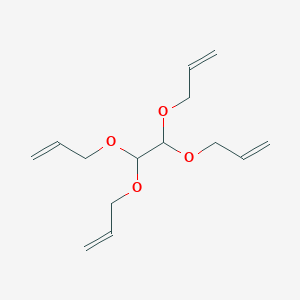

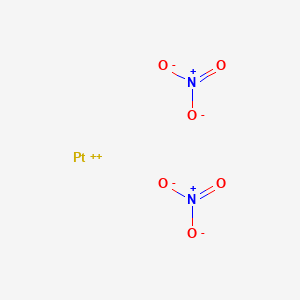

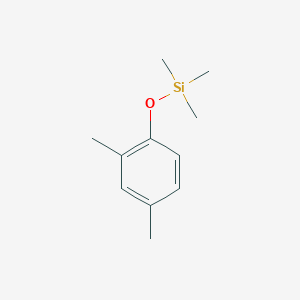

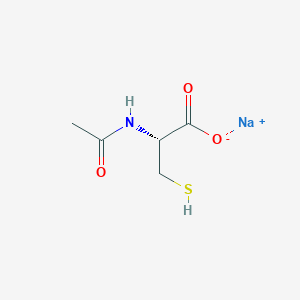

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.